molecular formula C11H8O4 B3060414 methyl 1-oxo-1H-isochromene-4-carboxylate CAS No. 34014-46-5

methyl 1-oxo-1H-isochromene-4-carboxylate

Cat. No.: B3060414
CAS No.: 34014-46-5
M. Wt: 204.18 g/mol
InChI Key: YCZBJTNKYCLBET-UHFFFAOYSA-N
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Description

Methyl 1-oxo-1H-isochromene-4-carboxylate, also known as Methyl Warfarin, is a chemical compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol. This compound is notable for its valuable properties in both scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-oxo-1H-isochromene-4-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of SnCl2 and NaOAc in THF to produce methyl 1-hydroxyindole-3-carboxylate, which is then methylated using MeI to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk, ensuring high-quality standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-1H-isochromene-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include SnCl2, NaOAc, and MeI. The conditions often involve solvents like THF and specific temperature and pressure settings to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the methylation of methyl 1-hydroxyindole-3-carboxylate using MeI results in the formation of phytoalexin .

Scientific Research Applications

Methyl 1-oxo-1H-isochromene-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard for various analytical techniques.

    Biology: Employed in the study of biological pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of methyl 1-oxo-1H-isochromene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-hydroxyindole-3-carboxylate: A precursor in the synthesis of methyl 1-oxo-1H-isochromene-4-carboxylate.

    Phytoalexin: A product formed from the methylation of methyl 1-hydroxyindole-3-carboxylate.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it valuable for various scientific and industrial applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications set it apart from similar compounds.

Properties

IUPAC Name

methyl 1-oxoisochromene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-14-10(12)9-6-15-11(13)8-5-3-2-4-7(8)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZBJTNKYCLBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408618
Record name methyl 1-oxo-1H-isochromene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34014-46-5
Record name methyl 1-oxo-1H-isochromene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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